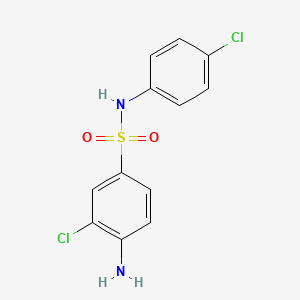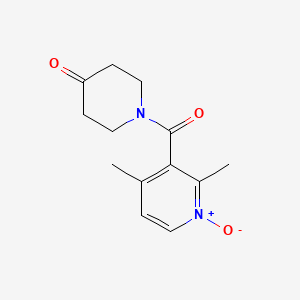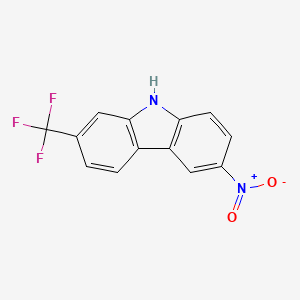![molecular formula C7H7N3S2 B12599678 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-56-4](/img/structure/B12599678.png)
4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a thiophene ring and a triazole ring. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a subject of interest for researchers in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the triazole ring . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiophene sulfoxides and sulfones: Oxidation products of thiophene derivatives.
Uniqueness: 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Propriétés
Numéro CAS |
642462-56-4 |
|---|---|
Formule moléculaire |
C7H7N3S2 |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
4-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N3S2/c11-7-9-8-5-10(7)4-6-2-1-3-12-6/h1-3,5H,4H2,(H,9,11) |
Clé InChI |
AWDJFQLYCXTQRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)


![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)


![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
